Product packaging for Wilforine(Cat. No.:CAS No. 11088-09-8)

Wilforine

Cat. No.: B192672
CAS No.: 11088-09-8
M. Wt: 867.8 g/mol
InChI Key: ZOCKGJZEUVPPPI-NCHBRQRASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Natural Occurrence and Botanical Origins

Wilforine is found in specific plant species, with its primary source being the focus of considerable research efforts.

This compound is notably isolated from the roots of Tripterygium wilfordii Hook. f., a plant commonly known as Thunder God Vine. cdnsciencepub.commdpi.comresearchgate.netnih.govresearchgate.net This plant is a member of the Celastraceae family and is widely distributed in southern China. cdnsciencepub.commdpi.com The isolation process typically involves extracting the root material with solvents like ethanol (B145695) or ether, followed by purification steps such as chromatography. cdnsciencepub.commdpi.comresearchgate.net this compound is one of several alkaloids isolated from T. wilfordii. cdnsciencepub.comresearchgate.net

This compound is classified as a sesquiterpene pyridine (B92270) alkaloid (SPA). mdpi.commdpi.commedchemexpress.comdoi.orgresearchgate.net SPAs are a large group of highly oxygenated sesquiterpenoids characterized by a dihydro-β-agarofuran core structure. doi.org These compounds are considered chemotaxonomic indicators of the Celastraceae family, particularly the genus Tripterygium. doi.orgmdpi.com Research on SPAs from T. wilfordii has revealed a variety of these compounds, including wilfordine, wilforgine (B207125), wilforzine, and wilfortrine, alongside this compound. cdnsciencepub.comdoi.org SPAs from T. wilfordii can be structurally classified into subtypes such as wilfordate-, evoninate-, iso-wilfordate-, and iso-evoninate types. mdpi.comresearchgate.net

Isolation from Tripterygium wilfordii Hook. f. (Thunder God Vine)

Historical and Ethnobotanical Significance in Traditional Medicine Systems (Academic Context)

Tripterygium wilfordii, the source of this compound, has a long history of use in traditional Chinese medicine. cdnsciencepub.comdoi.orgnih.gov Academically, this historical use is explored within the field of ethnobotany, which studies the relationship between people and plants, including their traditional uses for medicinal purposes. researchgate.netijnrd.orgscielo.braesacademy.org T. wilfordii has been traditionally utilized for the treatment of various conditions, including inflammatory and autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus. cdnsciencepub.commdpi.com The study of such traditional uses provides a basis for the scientific investigation of the plant's chemical constituents, including this compound, and their potential pharmacological activities. researchgate.netaesacademy.org

Current Research Landscape and Emerging Academic Interest

Current academic research on this compound focuses on its biological activities and potential applications, particularly in the context of its isolation from Tripterygium wilfordii. The complex chemical composition of T. wilfordii, including this compound and other metabolites like diterpenoids and triterpenoids, is a subject of ongoing study. nih.gov Research is exploring the immunosuppressive and anti-inflammatory properties associated with SPAs from T. wilfordii, with this compound being one of the compounds investigated for these effects. mdpi.commdpi.comdoi.orgmdpi.com Studies have also examined this compound's potential in overcoming multidrug resistance in cancer cells by inhibiting P-glycoprotein. cmu.edu.tw The development of analytical methods for the determination of this compound and other SPAs in biological samples is also part of the current research landscape, facilitating pharmacokinetic studies. doi.orgbohrium.com Furthermore, research into the isolation and characterization of new SPAs from T. wilfordii continues, contributing to a deeper understanding of the plant's chemical diversity. mdpi.commdpi.comresearchgate.net The potential of T. wilfordii derivatives, including this compound, as botanical insecticides is also being explored. researchgate.net

Detailed Research Findings (Examples):

Academic studies have investigated the effects of this compound on specific biological pathways. For instance, this compound has been shown to inhibit the efflux activity of P-glycoprotein in a concentration-dependent manner, acting as a competitive inhibitor and stimulating its ATPase activity. cmu.edu.tw This research suggests a potential role for this compound as an adjuvant treatment in multidrug-resistant cancers. cmu.edu.tw

In the context of immunosuppression, this compound has been evaluated for its inhibitory effects on the nuclear factor-kappa B (NF-κB) pathway. Studies have reported IC50 values for this compound's inhibitory activity on this pathway in LPS-induced HEK293 cells. mdpi.comresearchgate.netmdpi.com

Data Tables:

Based on the research findings, potential data points for structured presentation could include:

Compound NamePubChem CIDSource PlantActivity/Pathway StudiedObserved EffectIC50 Value (if applicable)
This compound601100Tripterygium wilfordiiP-glycoprotein efflux activityInhibition (concentration-dependent, competitive)Not specified as an IC50 for efflux
This compound601100Tripterygium wilfordiiNF-κB pathway inhibition (LPS-induced HEK293 cells)Inhibition15.66 μM mdpi.comresearchgate.netmdpi.com
Wilfordatine ENot Available (Isolated from T. wilfordii)Tripterygium wilfordiiNF-κB pathway inhibition (LPS-induced HEK293 cells)Inhibition8.75 μM mdpi.comresearchgate.netmdpi.com
Tripfordine ANot Available (Isolated from T. wilfordii)Tripterygium wilfordiiNF-κB pathway inhibition (LPS-induced HEK293 cells)Inhibition0.74 μM mdpi.comresearchgate.netmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C43H49NO18 B192672 Wilforine CAS No. 11088-09-8

Properties

CAS No.

11088-09-8

Molecular Formula

C43H49NO18

Molecular Weight

867.8 g/mol

IUPAC Name

[(1R,3S,15R,18R,19S,20S,21S,22R,23S,24S,25S,26R)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate

InChI

InChI=1S/C43H49NO18/c1-21-16-17-29-28(15-12-18-44-29)39(52)55-19-40(7)30-31(56-23(3)46)35(58-25(5)48)42(20-54-22(2)45)36(59-26(6)49)32(60-38(51)27-13-10-9-11-14-27)34(61-37(21)50)41(8,53)43(42,62-40)33(30)57-24(4)47/h9-15,18,21,30-36,53H,16-17,19-20H2,1-8H3/t21-,30+,31+,32-,33+,34-,35+,36-,40-,41-,42+,43-/m1/s1

InChI Key

ZOCKGJZEUVPPPI-NCHBRQRASA-N

SMILES

CC1CCC2=C(C=CC=N2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4OC(=O)C)O3)(C)O)OC1=O)OC(=O)C6=CC=CC=C6)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C

Isomeric SMILES

C[C@@H]1CCC2=C(C=CC=N2)C(=O)OC[C@@]3([C@H]4[C@@H]([C@@H]([C@]5([C@@H]([C@@H]([C@H]([C@@]([C@@]5([C@H]4OC(=O)C)O3)(C)O)OC1=O)OC(=O)C6=CC=CC=C6)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C

Canonical SMILES

CC1CCC2=C(C=CC=N2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4OC(=O)C)O3)(C)O)OC1=O)OC(=O)C6=CC=CC=C6)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C

Synonyms

wilforine

Origin of Product

United States

Biosynthesis of Wilforine

Precursor Pathways and Metabolic Flux

Terpenoids, including the sesquiterpene moiety of Wilforine, are derived from the universal five-carbon precursors isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). mdpi.comnih.gov These essential building blocks are synthesized through two distinct metabolic routes: the mevalonic acid (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. mdpi.comnih.govnih.govtandfonline.com

Terpenoid Backbone Biosynthesis

The biosynthesis of the terpenoid backbone involves the sequential condensation of IPP and DMAPP units. mdpi.comslideshare.net Isoprenyl diphosphate synthases (IDSs) catalyze these condensation reactions, leading to the formation of prenyl diphosphates of varying chain lengths. mdpi.com For sesquiterpenes, the relevant precursor is farnesyl diphosphate (FPP), which is formed by the condensation of three isoprene (B109036) units. mdpi.comresearchgate.net The specific IDSs involved in generating FPP are crucial for providing the carbon skeleton that will ultimately be modified to form the dihydroagarofuran (B1235886) core of the sesquiterpene portion of this compound. researchgate.net

Mevalonic Acid Pathway Contributions

The mevalonic acid (MVA) pathway is one of the primary routes for IPP and DMAPP biosynthesis in plants, typically localized in the cytosol. mdpi.comnih.govnih.govtandfonline.com This pathway begins with the condensation of acetyl-CoA molecules, ultimately leading to the production of IPP and DMAPP. wikipedia.orgfiveable.me While the MVA pathway is known to contribute to the biosynthesis of various terpenoids, including triterpenes and polyterpenes, its specific contribution to the sesquiterpene backbone of this compound in T. wilfordii has been investigated. tandfonline.commdpi.com Studies using elicitors like methyl jasmonate (MeJA) have shown correlations between the expression levels of genes involved in the MVA pathway and the accumulation of this compound, suggesting its involvement in providing precursors for this compound biosynthesis. tandfonline.comtandfonline.com

Methylerythritol Phosphate Pathway Contributions

The methylerythritol phosphate (MEP) pathway is the alternative route for IPP and DMAPP synthesis, predominantly located in the plastids of plant cells. mdpi.comnih.govnih.govtandfonline.com This pathway utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate as starting materials. nih.govmdpi.com The MEP pathway is generally considered the primary source of precursors for monoterpenes and diterpenes, but pathway cross-talk can occur, allowing it to contribute to the biosynthesis of other terpenoid classes, including sesquiterpenes. nih.govmdpi.commdpi.com Research in T. wilfordii has also examined the role of the MEP pathway in this compound biosynthesis. Genes encoding key enzymes in the MEP pathway, such as 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), have been identified and characterized in T. wilfordii. mdpi.comcabidigitallibrary.org The expression levels of these genes have been correlated with the accumulation of this compound, indicating that the MEP pathway also contributes to the supply of precursors for its biosynthesis. tandfonline.comtandfonline.commdpi.comresearchgate.net

Analysis of gene expression in T. wilfordii hairy root cultures treated with methyl jasmonate showed differential effects on the accumulation of various secondary metabolites, including this compound. tandfonline.comtandfonline.com While MeJA treatment promoted this compound biosynthesis, the expression levels of genes in both the MVA and MEP pathways were correlated with this accumulation, highlighting the potential interplay between the two pathways in supplying the precursors for this compound. tandfonline.comtandfonline.com

Here is a summary of the precursor pathways and their contributions:

PathwayPrimary LocationTypical Terpenoid ProductsContribution to this compound Biosynthesis
Mevalonic Acid (MVA) PathwayCytosolTriterpenes, Polyterpenes, SterolsContributes precursors tandfonline.comtandfonline.com
Methylerythritol Phosphate (MEP) PathwayPlastidsMonoterpenes, Diterpenes, CarotenoidsContributes precursors tandfonline.comtandfonline.commdpi.comresearchgate.net

Enzymatic Steps and Putative Enzyme Identification

Following the synthesis of the prenyl diphosphate precursors, specific enzymes catalyze the cyclization and modification reactions that lead to the formation of the complex structure of this compound. This involves the action of terpene synthases and cytochrome P450 enzymes, among others.

Characterization of Relevant Terpene Synthases

Terpene synthases (TPSs) are a diverse family of enzymes responsible for catalyzing the first committed step in the biosynthesis of various terpene scaffolds from prenyl diphosphates. mdpi.comnih.govmdpi.com In the case of sesquiterpenes like the dihydroagarofuran core of this compound, farnesyl diphosphate (FPP) is the substrate. researchgate.net While research has extensively characterized terpene synthases involved in the biosynthesis of other T. wilfordii terpenoids, such as the diterpenoid triptolide (B1683669), the specific TPSs directly responsible for forming the dihydroagarofuran skeleton leading to this compound have been less definitively characterized in the provided search results compared to those for triptolide. nih.govosti.gov However, the general mechanism involves TPS enzymes catalyzing cyclization and rearrangement reactions of FPP to generate the basic sesquiterpene scaffold. mdpi.comnih.gov The diversity of TPS enzymes in T. wilfordii suggests the presence of enzymes capable of producing the variety of terpenoid skeletons found in the plant, including those relevant to this compound. osti.gov

Role of Cytochrome P450 Enzymes

Cytochrome P450 monooxygenases (CYP450s) are a superfamily of enzymes that play crucial roles in the functionalization and diversification of terpenoids through various oxidative modifications, such as hydroxylation, epoxidation, and carbon-carbon bond cleavage. mdpi.commdpi.comresearchgate.netnih.gov These modifications are often essential for generating the final bioactive compounds. In T. wilfordii, CYP450 enzymes have been implicated in the biosynthesis of various terpenoids, including the complex modifications seen in diterpenoids like triptolide. mdpi.comnih.govresearchgate.netwsu.edunih.govexlibrisgroup.comnih.gov While specific CYP450s directly involved in the late-stage modifications of the this compound sesquiterpene skeleton or the attachment of the pyridine (B92270) alkaloid moiety are not explicitly detailed in the provided search results, it is highly probable that CYP450s catalyze several steps in the complex tailoring of the this compound structure. For instance, CYP450s are known to catalyze hydroxylation reactions researchgate.netnih.gov, which are likely involved in introducing hydroxyl groups present in the this compound molecule. The diverse array of CYP450 genes identified in the T. wilfordii genome underscores their significant role in the biosynthesis of the plant's secondary metabolites, including alkaloids like this compound. nih.govwsu.eduexlibrisgroup.com

The biosynthesis of the pyridine alkaloid portion of this compound and its condensation with the sesquiterpene core is also a critical aspect, but detailed enzymatic steps for this conjugation were not prominently featured in the search results, beyond the suggestion that sesquiterpene pyridine alkaloids are putatively condensed by evoninic acid or wilfordic acid with dihydroagarofuran. researchgate.net Further research is needed to fully elucidate the enzymatic machinery responsible for the complete biosynthesis of this compound.

Other Enzymes Implicated in Conversion Steps

While the full enzymatic pathway leading specifically to this compound is not completely elucidated, studies in T. wilfordii have indicated the involvement of precursors from the pyridine nucleotide cycle. Nicotinic acid and the nicotinamide (B372718) moiety of NAD have been shown to be incorporated into wilfordic acid and hydroxywilfordic acid, which are pyridinium (B92312) moieties found in ester alkaloids like this compound. capes.gov.br This suggests that enzymes involved in the pyridine nucleotide cycle and subsequent esterification steps are likely implicated in the later stages of this compound biosynthesis. Enzymes within the upstream terpenoid pathways (MVA and MEP), such as 1-deoxy-d-xylulose-5-phosphate synthase (DXS), 1-deoxy-d-xylulose-5-phosphate reductoisomerase (DXR), hydroxymethylglutaryl-CoA synthase (HMGS), hydroxymethylglutaryl-CoA reductase (HMGR), isopentenyl diphosphate isomerase (IDI), geranylgeranyl diphosphate synthase (GGPS), and farnesyl diphosphate synthase (FPS), are essential for providing the sesquiterpene backbone precursors. mdpi.comd-nb.info

Genetic Regulation of Biosynthetic Pathways

The production of secondary metabolites like this compound is tightly regulated at the genetic level. Research in T. wilfordii has aimed to identify the genes and transcription factors that influence these biosynthetic pathways.

Genetic Regulation of Biosynthetic Pathways

Identification and Expression Analysis of Biosynthesis-Related Genes

Various genes putatively involved in the biosynthesis of terpenes and sesquiterpene pyridine alkaloids in T. wilfordii have been identified through methods such as suppression subtractive hybridization. researchgate.net Differential expression analysis of unigenes involved in terpenoid backbone biosynthesis has revealed correlations between their expression levels and the accumulation of this compound, particularly in response to elicitation with methyl jasmonate (MeJA). tandfonline.com Genes in the MVA and MEP pathways, which supply the precursors for the sesquiterpene core of this compound, have been studied, and their expression patterns can be influenced by factors like MeJA treatment. mdpi.comd-nb.infothno.org

Transcription Factors Modulating Biosynthesis

Transcription factors play a crucial role in regulating the expression of genes involved in secondary metabolism. In T. wilfordii, a class I TGA transcription factor, TwTGA1, has been shown to modulate the biosynthesis of secondary metabolites, including sesquiterpene pyridine alkaloids. nih.gov Overexpression of TwTGA1 led to increased production of these alkaloids, and this effect was further enhanced by MeJA treatment. nih.gov TwTGA1 has been found to interact with the promoters of certain diterpene synthase genes, suggesting a broader role in regulating terpenoid biosynthesis in the plant. mdpi.com While some MYC2 transcription factors (TwMYC2a and TwMYC2b) have been identified as negative regulators of triptolide (a diterpenoid) biosynthesis in T. wilfordii, MYC2 factors are known to regulate various secondary metabolic pathways, including those producing sesquiterpenes. nih.govmdpi.com

Biotechnological Production and Metabolic Engineering Research

Due to the slow growth of T. wilfordii and the relatively low yield of this compound in natural roots, biotechnological approaches, particularly in vitro culture systems, have been explored to improve this compound production.

Biotechnological Production and Metabolic Engineering Research

Hairy Root Culture Systems

Hairy root cultures, induced by transformation with Agrobacterium rhizogenes, have been successfully established for the production of this compound in T. wilfordii. chemfaces.comdbpia.co.krjmb.or.krjmb.or.kr These cultures offer advantages such as fast growth and genetic and biosynthetic stability in hormone-free media. chemfaces.comdbpia.co.krjmb.or.krmdpi.com Studies have demonstrated that hairy roots can produce significant amounts of this compound. chemfaces.comdbpia.co.krjmb.or.kr Elicitation with methyl jasmonate (MeJA) has been found to dramatically stimulate this compound production in hairy root cultures. tandfonline.comchemfaces.comdbpia.co.krjmb.or.kr While hairy roots might produce slightly less this compound compared to naturally grown roots on a dry weight basis, their rapid growth makes them a suitable system for production. chemfaces.comdbpia.co.krjmb.or.kr Most of the this compound produced in hairy roots is retained within the root tissue. chemfaces.comdbpia.co.krjmb.or.kr

Table 1: Effect of Elicitors and Precursors on this compound Production in T. wilfordii Hairy Root Cultures

Treatment (Concentration)Effect on this compound Production (Relative to Control)Reference
Methyl Jasmonate (50 µM)Dramatically stimulated chemfaces.comdbpia.co.krjmb.or.kr
Salicylic (B10762653) Acid (50 µM)Slightly stimulatory chemfaces.comdbpia.co.krjmb.or.kr
Nicotinic acid (500 µM)Slightly beneficial chemfaces.comdbpia.co.krjmb.or.kr
Isoleucine (500 µM)Slightly beneficial chemfaces.comdbpia.co.krjmb.or.kr
Aspartic acid (500 µM)No stimulatory effect chemfaces.comdbpia.co.krjmb.or.kr

Adventitious Root Culture Systems

Adventitious root cultures of T. wilfordii have also been investigated as a platform for this compound production. mdpi.comresearchgate.net These cultures can be initiated from explants and maintained in liquid media. researchgate.net Research has focused on optimizing culture conditions, such as inoculation density and medium volume, to enhance adventitious root growth and the accumulation of secondary metabolites, including this compound. plantscience.cn Elicitation with MeJA has also been shown to enhance this compound production in adventitious root cultures. mdpi.com The use of macroporous adsorption resins, such as XAD-7, in the culture medium has been found to enhance both adventitious root growth and the content of secondary metabolites like this compound. plantscience.cn Adventitious root cultures are considered a potential source of raw material for the pharmaceutical industry. researchgate.net

Table 2: Effect of XAD-7 Resin on Adventitious Root Growth and this compound Content in T. wilfordii

XAD-7 Resin ConcentrationEffect on Adventitious Root Growth (Relative to Control)Effect on this compound Content (Relative to Control)Reference
0.5 g/bottle Increased 1.2-foldIncreased 2.2-fold plantscience.cn

Cell Suspension Culture Systems

Cell suspension cultures of T. wilfordii have been explored as a method for producing secondary metabolites, including this compound. jmb.or.kr However, initial studies indicated that cell suspension cultures resulted in low production of this compound compared to other culture systems like adventitious root cultures. jmb.or.kr Research has investigated the relationship between aggregate cell types, cell growth, and the content of this compound in aggregate cell suspension cultures of T. wilfordii. While the size of aggregate cells significantly affected triptolide content, it did not show a significant impact on wilforgine (B207125) and this compound content. researchgate.net Small aggregates (0.1–0.5 mm) exhibited lower biomass and growth rates but had higher alkaloid content. researchgate.net

Elicitation Strategies for Enhanced Metabolite Accumulation

Elicitation is a biotechnological approach used to enhance the production of secondary metabolites in plant cell and organ cultures. mdpi.comnih.gov Elicitors are compounds from various biotic or abiotic sources that can activate signal transduction pathways, leading to increased synthesis and accumulation of secondary metabolites. mdpi.com

Methyl Jasmonate (MeJA) Induction

Methyl jasmonate (MeJA) is a widely used elicitor known to trigger defense responses in plants and promote the accumulation of bioactive compounds, including alkaloids. smujo.idnih.gov Studies have shown that the addition of MeJA can dramatically stimulate the production of this compound in T. wilfordii hairy root cultures. jmb.or.krresearchgate.netnih.govchemfaces.com For instance, the addition of 50 µM MeJA significantly increased this compound production. jmb.or.krresearchgate.netnih.govchemfaces.com Another study reported that MeJA application promoted this compound biosynthesis in hairy roots, with this compound content increasing significantly after the addition of MeJA. ebi.ac.uk Compared to a control, improvements in this compound production of 1.821-fold with 100 mM MeJA have been observed in root cultures. mdpi.com

Salicylic Acid (SA) Effects

Salicylic acid (SA) is another plant hormone that plays a role in plant defense responses and can act as an elicitor for secondary metabolite production. nih.govmdpi.com Research on T. wilfordii hairy root cultures indicated that while 50 µM salicylic acid had no apparent effect on hairy root growth, it showed slightly stimulatory effects on the production of secondary metabolites, including this compound. jmb.or.krresearchgate.netnih.govdbpia.co.kr Root cultures elicited with SA (50 mM and 100 mM) did not show a significant increase in the production of this compound. mdpi.com

Novel Elicitors

Beyond MeJA and SA, other substances have been explored as potential elicitors for enhancing secondary metabolite production in T. wilfordii or other plant systems, which could potentially be applied to this compound biosynthesis. These include fungal elicitor extracts, AgNO3, and yeast. nih.gov For example, supplementation with the fungal elicitor Glomerella cingulata or Collectotrichum gloeosporioides increased alkaloid content in T. wilfordii adventitious roots. nih.gov Yeast extract has also been shown to increase triptolide content in adventitious roots. nih.gov The synergism of G. cingulata and MeJA could promote the biosynthesis of both triptolide and alkaloids. nih.gov Natural polysaccharides like chitosan (B1678972) have also been investigated as elicitors in other hairy root cultures for enhancing secondary metabolite production. mdpi.com

Table 1: Effects of Elicitors on this compound Production in T. wilfordii

ElicitorConcentrationEffect on this compound ProductionReference
Methyl Jasmonate50 µMDramatically stimulated jmb.or.krresearchgate.netnih.govchemfaces.com
Methyl Jasmonate100 mM1.821-fold increase (in root cultures) mdpi.com
Salicylic Acid50 µMSlightly stimulatory jmb.or.krresearchgate.netnih.govdbpia.co.kr
Salicylic Acid50 mM, 100 mMNo significant increase (in root cultures) mdpi.com
Glomerella cingulata50 µg/mLIncreased alkaloid content (in adventitious roots) nih.gov
Collectotrichum gloeosporioidesNot specifiedIncreased alkaloid content (in adventitious roots) nih.gov

Genetic Transformation Systems for Pathway Elucidation and Optimization

Genetic transformation systems are valuable tools for elucidating biosynthetic pathways and optimizing the production of secondary metabolites in plants. frontiersin.orgfrontiersin.orgnih.gov For T. wilfordii, a highly efficient transformation system involving particle bombardment of cell suspensions has been established and used to characterize the function of genes in the terpenoid biosynthetic pathway. frontiersin.orgfrontiersin.orgnih.gov This system can be applied to identify unknown genes involved in the metabolism of T. wilfordii and rapidly characterize potential genes that could be used to enhance the biosynthesis of targeted products like this compound. frontiersin.orgfrontiersin.org Agrobacterium rhizogenes-mediated transformation has also been used to induce hairy roots in T. wilfordii, which are suitable for exploring terpenoid biosynthesis and identifying the functions of key enzymes in the pathway. researchgate.net Overexpression of key biosynthetic genes involved in triptolide production through metabolic engineering has shown to significantly enhance triptolide accumulation in T. wilfordii hairy roots, suggesting similar strategies could be applied to this compound. researchgate.net

Bioreactor System Optimization for In Vitro Production

Bioreactor systems are crucial for the large-scale in vitro production of secondary metabolites from plant cell and organ cultures. researchgate.netnih.govleadventgrp.com Optimizing bioreactor parameters is essential for maximizing biomass growth and product yield. leadventgrp.com While cell suspension cultures can be grown in bioreactors, their productivity can be lower compared to flask systems. researchgate.net Studies using modified bubble column bioreactors for T. wilfordii adventitious root fragment liquid cultures aimed to enhance the production of active metabolites, including this compound, through elicitation and in situ adsorption. ebi.ac.ukresearchgate.net Although similar productions were observed in the bioreactor compared to shake flasks, further optimization of parameters for better root growth was needed. researchgate.net Factors such as initial inoculation density and dissolved oxygen volume are important for secondary metabolite production in bioreactor systems and require optimization. researchgate.net The development of stable bioreactors is considered necessary for the commercial implementation of elicitation strategies for secondary metabolite production. researchgate.net

Table 2: Comparison of this compound Production in Different T. wilfordii Tissues

Tissue TypeThis compound Content (µg/g)Reference
Naturally grown roots259.06 jmb.or.kr
Hairy roots234.61 jmb.or.kr
Calli77.11 jmb.or.kr
Adventitious roots49.16 jmb.or.kr

Table 3: Impact of MeJA and SA on this compound Production in T. wilfordii Hairy Roots (50 µM concentration)

ElicitorEffect on Hairy Root GrowthEffect on this compound ProductionReference
Methyl JasmonateSlightly affectDramatically stimulated jmb.or.krresearchgate.netnih.govchemfaces.com
Salicylic AcidNo apparent effectSlightly stimulatory jmb.or.krresearchgate.netnih.govdbpia.co.kr

Chemical Synthesis of Wilforine and Analogues

Total Synthesis Approaches and Methodological Advancements

Total synthesis in organic chemistry aims to construct complex organic molecules from simpler, commercially available starting materials. wikipedia.org This field is crucial for testing new synthetic methods, creating bioactive compounds for medicinal chemistry, and confirming the structures of natural products. wikipedia.org

The history of organic synthesis dates back centuries, evolving from early attempts to isolate and manipulate natural products. openaccessjournals.com A significant milestone was Friedrich Wöhler's synthesis of urea (B33335) from inorganic starting materials in 1828, which challenged the "vital force" dogma. wikipedia.orgblogspot.com The 19th century saw further landmark syntheses like alizarin (B75676) and indigo, with Emil Fischer's synthesis of (+)-glucose being particularly notable for its complexity and stereochemical control. blogspot.com The 20th century brought dramatic advancements with the synthesis of more complex molecules and the development of new methodologies, including retrosynthetic analysis pioneered by E.J. Corey. openaccessjournals.comblogspot.com Natural product synthesis has played a vital role in drug discovery and chemical biology. wikipedia.orgnih.gov While there was a period where the focus shifted away from complex natural product synthesis towards developing new reactions, complex synthesis is regaining relevance with advancements in technology and computational methods. researchgate.net

Synthesizing complex molecules with multiple chiral centers, such as Wilforine, necessitates precise control over stereochemistry to ensure the correct three-dimensional arrangement of atoms. wikipedia.org This is critical for the molecule's functionality and biological activity. Challenges in stereocontrolled synthesis include achieving high diastereoselectivity and enantioselectivity in reactions, particularly when creating multiple contiguous stereogenic centers or quaternary centers. organic-chemistry.orgresearchgate.netbeilstein-journals.org Developing efficient and selective methods for constructing these chiral centers remains a key area of research in organic synthesis. organic-chemistry.orgorganic-chemistry.orgescholarship.orgrsc.org

The synthesis of complex alkaloids like this compound typically involves a sequence of key synthetic transformations. While specific detailed synthetic routes for this compound are not extensively documented in the provided information, general types of reactions common in the synthesis of similar alkaloids include alkylation, oxidation, and cyclization. smolecule.com

Alkylation: This involves the addition of an alkyl group to a substrate. In complex molecule synthesis, controlled alkylation is often used to build the carbon framework and introduce substituents at specific positions. beilstein-journals.orgorganic-chemistry.org

Oxidation: Oxidation reactions are frequently employed to introduce oxygen-containing functional groups (e.g., hydroxyl, carbonyl, epoxide) or to modify the oxidation state of existing functionalities within the molecule. smolecule.comsathyabama.ac.in Oxidative cyclizations are particularly important in natural product biosynthesis and can be utilized in synthetic strategies to form cyclic systems. nih.gov

Cyclization: The formation of rings is a fundamental aspect of constructing cyclic natural products. Various cyclization strategies, including intramolecular reactions and cascade sequences, are used to build the complex ring systems found in alkaloids. beilstein-journals.orgorganic-chemistry.orgnih.gov

These transformations, among others, must be carefully controlled in terms of chemo-, regio-, and stereoselectivity to assemble the target molecule accurately.

Challenges in Stereocontrolled Synthesis

Synthetic Strategies for Structurally Related Alkaloids

This compound belongs to the class of sesquiterpene pyridine (B92270) alkaloids found in Celastraceae plants. smolecule.comresearchgate.net These alkaloids share a common dihydroagarofuran (B1235886) core adorned with esterified alcohol groups and a macrodilactone bridging ligand, often a pyridyl diacid derivative. researchgate.netrsc.org Synthetic efforts towards structurally related alkaloids and their core scaffolds provide insights into potential strategies for this compound synthesis.

Research on the synthesis of other Celastraceae sesquiterpene alkaloids, such as those with the euonyminol core, highlights the challenges and approaches in constructing these complex structures. researchgate.netresearchgate.net These strategies often involve the stereocontrolled construction of the polyhydroxylated dihydroagarofuran core and the subsequent attachment and cyclization of the macrodilactone linker. researchgate.netresearchgate.net The synthesis of the pyridyl diacid bridging ligands themselves has also been explored, involving methods like regioselective functionalization of pyridine derivatives and subsequent transformations to build the diacid structure. rsc.org

Enantioselective Synthesis of Core Scaffolds

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. nih.gov For natural products with defined biological activity often residing in a specific stereoisomer, enantioselective routes are highly desirable. organic-chemistry.orgresearchgate.netnih.gov

For the core scaffolds of Celastraceae sesquiterpene alkaloids, such as the dihydroagarofuran system, enantioselective synthetic approaches have been developed. researchgate.netresearchgate.net These strategies often utilize asymmetric reactions, chiral catalysts, or chiral starting materials to establish the absolute stereochemistry of the multiple chiral centers present in the core structure. organic-chemistry.orgresearchgate.netrsc.orgresearchgate.net Examples include asymmetric desymmetrization reactions, enantioselective rearrangements, and stereocontrolled cyclizations. researchgate.netresearchgate.net Developing efficient enantioselective routes to these complex polycyclic systems is crucial for accessing the naturally occurring forms of alkaloids like this compound and their stereoisomers for biological evaluation. researchgate.netresearchgate.net

Molecular Mechanisms and Cellular Targets of Wilforine

Modulation of Intracellular Signaling Pathways

Intracellular signaling pathways are crucial for coordinating cellular activities. Wilforine has been shown to influence several such pathways, including those involved in inflammation and calcium homeostasis.

Wnt11/β-Catenin Signaling Pathway Inhibition

Research indicates that this compound can inhibit the Wnt11/β-catenin signaling pathway. One study demonstrated that this compound effectively alleviated arthritis symptoms in a rat model of collagen-induced arthritis (CIA). It reduced levels of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α, and inhibited the expression of MMP3 and fibronectin. nih.govresearchgate.net Furthermore, this compound significantly inhibited the proliferation of fibroblast-like synovial cells (FLS). nih.govresearchgate.net Mechanistically, this compound was found to inhibit the activation of the Wnt/β-catenin signaling pathway, decreasing the expression of Wnt11, β-catenin, CCND1, GSK-3β, and c-Myc. nih.govresearchgate.netresearchgate.net The effects of this compound were reversed upon overexpression of Wnt11, suggesting that Wnt11 is a direct target of this compound in this context. nih.govresearchgate.net

Calcium Signaling Pathway Perturbation

Calcium signaling is a fundamental process in numerous cellular functions. While direct detailed data on this compound's broad perturbation of the calcium signaling pathway was not extensively available within the search results, its impact on Ryanodine (B192298) Receptors, which are central to calcium release, suggests an influence on this pathway.

Impact on Ryanodine Receptor Expression and Function

Ryanodine receptors (RyRs) are intracellular calcium channels located on the sarcoplasmic/endoplasmic reticulum that play a critical role in calcium release from internal stores. nih.gov They are essential for processes like excitation-contraction coupling in muscle cells. nih.gov The plant alkaloid ryanodine binds to RyRs with high affinity, and at nanomolar concentrations, it can lock the channel in a half-open state, while at micromolar concentrations, it can close them. nih.govwikipedia.org While the search results did not provide specific data on this compound's direct binding to or modulation of Ryanodine Receptor function or expression, studies on other compounds from Tripterygium wilfordii and research into RyRs in general highlight their importance in calcium signaling and various physiological and pathological processes. nih.govplos.orgresearchgate.netfishersci.ca Further research is needed to elucidate this compound's specific impact on Ryanodine Receptor expression and function.

Interaction with Transporter Proteins

Membrane transporter proteins regulate the passage of various substances across cell membranes. This compound has been shown to interact with certain transporter proteins, which can have implications for drug pharmacokinetics and cellular responses.

P-glycoprotein (P-gp/ABCB1) Competitive Inhibition

P-glycoprotein (P-gp), also known as ABCB1 or MDR1, is an ATP-dependent efflux pump that transports a wide variety of substrates out of cells and is a major contributor to multidrug resistance (MDR) in cancer. wikipedia.org Studies have demonstrated that this compound can resensitize multidrug-resistant cancer cells by competitively inhibiting P-glycoprotein. dntb.gov.uanih.govpharmacypractice.orgnih.gov Research using human P-gp stable expression cells and multidrug-resistant human cervical cancer cells showed that this compound significantly inhibited the efflux activity of P-gp in a concentration-dependent manner. nih.gov Kinetic analysis indicated that this compound inhibited P-gp efflux function through competitive inhibition and stimulated basal P-gp ATPase activity. nih.gov Molecular docking models suggested that this compound binds to residues of P-gp, including LEU884, LYS887, THR176, and ASN172. nih.govnih.gov

Data Table 1: Effect of this compound on P-gp Efflux Activity

Cell LineSubstrateEffect of this compoundMechanismReference
ABCB1/Flp-In™-293Calcein-AMInhibited efflux (conc.-dep.)Competitive inhibition nih.gov
KBvin (MDR cervical cancer)Rhodamine123Inhibited efflux (conc.-dep.)Competitive inhibition nih.gov
KBvin (MDR cervical cancer)DoxorubicinInhibited efflux (conc.-dep.)Competitive inhibition nih.gov

Modulation of Na+-K+-ATPase Activity

The Na+-K+-ATPase is an ion pump located in the plasma membrane that is crucial for maintaining cellular osmotic balance and the electrochemical gradient. While some natural compounds have been shown to modulate Na+-K+-ATPase activity, specific detailed information regarding this compound's direct modulation of this enzyme was not prominently featured in the provided search results. nih.govmdpi.commednexus.orgplos.orgjst.go.jpchemfaces.com Further investigation is required to fully understand any potential impact this compound may have on Na+-K+-ATPase activity.

Molecular Interactions and Binding Affinities

The biological effects of this compound are mediated through specific molecular interactions, including binding to proteins and modulating enzyme activities.

Identification of Specific Protein Binding Residues (e.g., LEU884, LYS887, THR176, ASN172 in P-gp)

This compound has been shown to interact with transporter proteins, particularly P-glycoprotein (P-gp). In silico docking studies have provided insights into the potential binding sites of this compound on P-gp. These studies suggest that this compound may bind to residues such as LEU884, LYS887, THR176, and ASN172 within the P-gp transporter. researchgate.net This interaction is thought to contribute to this compound's ability to resensitize multidrug-resistant cancer cells by competitively inhibiting P-gp efflux activity. researchgate.net

Biochemical Analysis of Enzyme Activity Modulation (e.g., ATPase Activity)

This compound has been reported to modulate enzyme activity, including ATPase activity. Specifically, this compound has shown insecticidal activity by inhibiting Na+-K+-ATPase in the central nervous system of insects. targetmol.com While the direct modulation of human P-gp ATPase activity by this compound is not explicitly detailed in the search results, P-gp is an ATP-binding cassette transporter that utilizes ATP hydrolysis to efflux substrates. acs.org The competitive inhibition of P-gp by this compound, as indicated by docking studies, suggests a potential impact on its ATPase cycle, although further direct biochemical analysis of this specific interaction in human P-gp would be needed to fully elucidate this mechanism.

Gene Expression Modulation by this compound

This compound influences cellular processes by modulating the expression of various genes, particularly those involved in inflammation and calcium signaling.

Down-regulation of Inflammatory Factor Expression (e.g., TNF-α, IL-6, NO)

This compound exhibits anti-inflammatory effects, which are believed to be mediated, in part, by the down-regulation of inflammatory factors. Studies indicate that this compound can reduce the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.gov It has also been suggested to downregulate the expression of Nitric Oxide (NO). targetmol.com For instance, in studies related to rheumatoid arthritis, this compound significantly downregulated the levels of IL-6, IL-1β, and TNF-α. nih.gov The pyridine (B92270) ring structure of this compound is considered crucial for its anti-inflammatory activity, potentially by binding to and inhibiting the NF-κB pathway, thereby decreasing the production of pro-inflammatory cytokines. rsc.org

Regulation of Ryanodine Receptor Gene Expression

Research into the insecticidal action of this compound has revealed its impact on the expression of the ryanodine receptor (RyR) gene. Studies in Mythimna separata (oriental armyworm) showed that this compound treatment altered the expression of genes related to the calcium signaling pathway and muscle contraction. nih.gov Specifically, the expression level of the Mythimna separata ryanodine receptor (MsRyR) gene was downregulated by this compound at relatively high concentrations and long treatment times. nih.gov This suggests that this compound's effects on calcium homeostasis, which are closely related to RyR function, may involve the modulation of RyR gene expression. nih.govacs.org

Computational Modeling and In Silico Studies

Computational modeling and in silico studies play a significant role in understanding the molecular mechanisms of this compound. These methods utilize computer simulations and bioinformatics tools to investigate drug-target interactions, predict binding affinities, and analyze molecular dynamics. news-medical.netnih.govnih.govpremier-research.comcoriolis-pharma.com

In the context of this compound, in silico docking studies have been used to confirm its binding to specific residues of the P-gp transporter, such as LEU884, LYS887, THR176, and ASN172. researchgate.net These computational approaches provide valuable insights into the potential molecular interactions and help to elucidate the mechanisms by which this compound exerts its biological effects, such as overcoming multidrug resistance. researchgate.net In silico methods are increasingly used alongside experimental data to build models, make predictions, and accelerate the understanding of drug behavior at the molecular level. news-medical.netnih.govpremier-research.comcoriolis-pharma.com

Molecular Docking Simulations for Target Binding Prediction

Molecular docking simulations are computational techniques used to predict the preferred binding orientation and affinity of a small molecule (ligand) within the binding site of a larger biomolecule, such as a protein (receptor). longdom.orgopenaccessjournals.comopenaccessjournals.com This method is crucial in structure-based drug design for understanding how molecules interact at the atomic level and identifying potential drug candidates. longdom.orgopenaccessjournals.com By simulating the binding process, molecular docking provides insights into binding modes and potential therapeutic applications. openaccessjournals.com

In the context of this compound, molecular docking studies have been employed to predict its binding to specific protein targets. For example, docking models have indicated that this compound can bind to residues of P-glycoprotein (P-gp), including Leu884, Lys887, Thr176, and Asn172. researchgate.net This predicted binding interaction supports the experimental observations of this compound's ability to inhibit P-gp efflux activity and re-sensitize MDR cancer cells to chemotherapeutic drugs. researchgate.net Molecular docking helps to visualize and understand the potential interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions, that contribute to the stability of the ligand-receptor complex. openaccessjournals.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods that model the movement of atoms and molecules over time, providing a dynamic view of molecular behavior. nih.govebsco.com These simulations are increasingly integrated with docking studies to account for the flexibility of molecules and gain more realistic insights into a compound's behavior within a biological target. openaccessjournals.commdpi.com MD simulations can provide a detailed picture of how chemical changes occur and how biological molecules like proteins function. ebsco.com

While the provided search results specifically mention the use of molecular dynamics simulations in conjunction with molecular docking for studying molecular mechanisms and target binding researchgate.netcqvip.com, detailed findings specifically on this compound's molecular dynamics simulations and the data generated from them are not extensively described within these snippets. However, the general application of MD simulations in understanding protein-ligand interactions and refining docking predictions is highlighted. mdpi.com MD simulations can help validate the stability of predicted binding poses obtained from docking studies by simulating the complex's behavior over time in a near-realistic environment. mdpi.com They can reveal dynamic features that govern target-ligand interactions and provide quantitative descriptions of parameters related to binding stability. mdpi.com

Structure Activity Relationship Sar Studies of Wilforine

Correlation of Structural Features with Biological Activities

The complex chemical structure of Wilforine is fundamental to its observed biological activities. ontosight.aibiosynth.com Research indicates a direct correlation between specific structural features of this compound and its interactions with biological targets, leading to effects such as anti-inflammatory and immunosuppressive responses. biosynth.comrsc.orgnih.gov For instance, this compound has been shown to modulate immune system components and inhibit various signaling pathways, contributing to its anti-inflammatory and immunosuppressive properties. biosynth.com Studies comparing this compound to other compounds from Tripterygium wilfordii, such as the diterpenoid triptolide (B1683669), highlight how distinct structural classes within the same plant can exhibit different biological profiles, emphasizing the importance of specific structural characteristics for activity. researchgate.netrsc.orgnih.gov

Furthermore, this compound has demonstrated the ability to re-sensitize multidrug-resistant cancer cells, which is linked to its capacity to inhibit the efflux activity of P-glycoprotein (P-gp). nih.govresearchgate.net This effect is believed to involve the binding of this compound to specific residues within P-gp, such as Leu884, Lys887, Thr176, and Asm172, illustrating a direct correlation between its structure and interaction with this transporter protein. researchgate.net In the context of its insecticidal activity, this compound has been found to regulate calcium homeostasis in Spodoptera frugiperda by targeting SfSERCA, demonstrating a structure-activity correlation in a different biological system. acs.org

Identification of Pharmacophores and Key Structural Motifs

Identifying the pharmacophore and key structural motifs of this compound is essential for understanding the minimal structural requirements for its biological activity and for guiding the design of active analogs. A pharmacophore represents the ensemble of steric and electronic features necessary to ensure optimal supramolecular interactions with a specific biological target structure and to trigger (or block) its biological response. youtube.com

While specific detailed pharmacophore models solely for this compound are not extensively detailed in the provided results, studies on a series of related sesquiterpene pyridine (B92270) alkaloids from Tripterygium species, including this compound, have provided insights. researchgate.netresearchgate.net These studies indicate that the pyridine ring is a region with significant structural differences among these compounds and is important for their activity. researchgate.net A pharmacophore model (Pm-05) developed for these alkaloids included features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), and hydrophobic regions, with a particular emphasis on a hydrophobic group located in the pyridine ring. researchgate.net This suggests that the pyridine moiety and its associated hydrophobic characteristics are key structural motifs contributing to the biological activities of this compound and related compounds. General QSAR modeling approaches can also be used to determine pharmacophore regions by superimposing molecules based on their physicochemical properties. researchgate.net

Influence of Functional Groups on Biological Efficacy

The functional groups present in the structure of this compound play a critical role in determining its biological efficacy by influencing its interactions with biological targets. ontosight.airsc.orgnih.govbiotechacademy.dk The complex arrangement of rings and functional groups in this compound contributes to its unique biological activity. ontosight.ai

Specifically, the pyridine ring and a hydroxyl group in this compound have been highlighted as crucial for its anti-inflammatory activity. rsc.orgnih.gov The pyridine ring is thought to be important for binding to and inhibiting the NF-kB pathway, which is a key regulator of inflammatory responses. rsc.orgnih.gov The hydroxyl group is believed to enhance this compound's ability to interact with cellular targets involved in inflammation and immune responses. rsc.orgnih.gov The presence and specific arrangement of these functional groups significantly influence this compound's capacity to modulate inflammation and immune function. rsc.orgnih.gov General SAR studies demonstrate that the removal or modification of functional groups can reveal their individual necessity for a molecule's biological activity. georgiasouthern.edubiotechacademy.dk

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the structural and physicochemical properties of a series of compounds and their biological activity. nih.govslideshare.net This approach allows for the prediction of the activity of new compounds based on their molecular descriptors without the need for experimental testing. nih.gov QSAR models utilize a variety of descriptors, including two-dimensional topological information, three-dimensional structural features, and physicochemical and electronic properties. nih.govslideshare.net

This compound has been included in molecular modeling studies, including QSAR, particularly in the context of predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.gov QSAR models can be used to investigate non-covalent interactions between a drug and its target and to determine pharmacophore regions. researchgate.net While specific detailed QSAR models of this compound's primary biological activities (like immunosuppression) were not prominently detailed in the search results, QSAR is a recognized method applied in the study of compounds from Tripterygium wilfordii for toxicity prediction and understanding structure-property relationships. acs.orgnih.gov The accuracy of QSAR models is dependent on the quality and comprehensiveness of the data used for training and validation, as well as the appropriate selection of molecular descriptors and modeling methods. nih.govnih.gov

Advanced Analytical Methodologies for Wilforine Research

Chromatographic Techniques for Isolation and Separation

Chromatography plays a vital role in separating wilforine from complex mixtures, which is essential for its purification, identification, and subsequent analysis. iipseries.org

HPLC is a widely used technique for the separation and analysis of this compound, often coupled with various detectors, including mass spectrometry. HPLC methods have been developed for the simultaneous determination of this compound alongside other sesquiterpene alkaloids from Tripterygium wilfordii extracts. ebi.ac.uknih.govscilit.com For instance, an HPLC method utilizing a reversed-phase C-18 column with an acetonitrile-water mobile phase has been employed for the analysis of this compound and other related alkaloids . The purity of isolated this compound has been determined by HPLC, demonstrating its use in assessing the outcome of purification processes like high-performance counter-current chromatography (HPCCC). nih.gov

UPLC offers enhanced resolution, speed, and sensitivity compared to conventional HPLC, making it particularly useful for the analysis of complex samples containing this compound. nih.gov UPLC systems, often coupled with tandem mass spectrometry (MS/MS), have been developed for the determination of this compound residues in challenging matrices like honey. nih.govresearchgate.netchrom-china.comspkx.net.cn These methods typically employ C18 columns with gradient elution programs using mobile phases such as methanol (B129727) and water, often with acidic additives like formic acid to improve peak shape and ionization. researchgate.netchrom-china.com UPLC has also been used in studies investigating the inhibitory effects of Tripterygium wilfordii constituents, including this compound, on enzymes like human carboxylesterases. magtechjournal.comwhocc.org.cn

High-Performance Liquid Chromatography (HPLC)

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry provides highly sensitive and selective detection and quantification of this compound, often in conjunction with chromatographic separation. doi.orgoup.com

LC-MS/MS is a powerful technique extensively applied for the qualitative and quantitative analysis of this compound in various matrices, including biological samples like plasma and complex food matrices such as honey. ebi.ac.ukshimadzu.comnih.govresearchgate.netspkx.net.cnnih.gov This technique couples the separation capabilities of liquid chromatography with the sensitivity and specificity of tandem mass spectrometry. Methods have been developed and validated for the determination of this compound in rat and human plasma, often employing liquid-liquid extraction or solid-phase extraction for sample preparation. ebi.ac.uknih.govnih.gov LC-MS/MS in positive electrospray ionization (ESI) mode is commonly used for this compound analysis. ebi.ac.uknih.govresearchgate.netchrom-china.com The method involves monitoring specific parent-to-product ion transitions to selectively detect and quantify this compound, providing high sensitivity and accuracy. nih.gov For example, an LC-MS/MS method for this compound in rat plasma used the transition of m/z 867.6 to 206.0. nih.gov

APCI-MS is another ionization technique used in conjunction with liquid chromatography for the analysis of this compound and other related alkaloids. ebi.ac.ukdoi.orgnih.gov This method has been successfully applied for the simultaneous determination of this compound in human plasma. doi.orgnih.gov In LC-APCI/MS, the detection is often achieved using an ion trap mass spectrometer in selected ion monitoring (SIM) mode. doi.orgnih.gov Studies have shown that APCI in positive mode can produce dominant protonated molecular ions for this compound, such as m/z 868, which are used for quantification. doi.org

Triple-quadrupole mass spectrometers are frequently used for selected reaction monitoring (SRM), also known as multiple reaction monitoring (MRM), which is a highly sensitive and specific mode for targeted quantitative analysis of compounds like this compound. shimadzu.comnih.govresearchgate.netchrom-china.comspkx.net.cnnih.govcreative-proteomics.comresearchgate.netproteomics.com.ausrmatlas.org In SRM/MRM, specific precursor ions are selected in the first quadrupole, fragmented in the second quadrupole, and specific product ions are monitored in the third quadrupole. creative-proteomics.comresearchgate.netproteomics.com.ausrmatlas.org This provides a high degree of selectivity, minimizing interference from the sample matrix. proteomics.com.ausrmatlas.org SRM/MRM has been successfully applied for the determination and quantification of this compound in various complex matrices, including honey and biological samples. shimadzu.comnih.govresearchgate.netchrom-china.comspkx.net.cnnih.gov For instance, UPLC-MS/MS methods using MRM mode have been developed for the sensitive and reliable analysis of this compound in honey, achieving low limits of quantification and good recoveries. shimadzu.comnih.govresearchgate.netchrom-china.comspkx.net.cn The use of triple-quadrupole MS in SRM/MRM mode is considered ideal for quantitative analysis due to its sensitivity, specificity, and reproducibility. creative-proteomics.comproteomics.com.au

Compound Information

Atmospheric-Pressure Chemical Ionization-Mass Spectrometry (APCI-MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and widely used technique for the structural elucidation of organic molecules, including complex natural products like this compound. jchps.comrsc.org It provides detailed information about the connectivity and spatial arrangement of atoms within a molecule by analyzing the magnetic properties of atomic nuclei, particularly hydrogen (¹H) and carbon-13 (¹³C). jchps.comweebly.com

In the context of this compound research, NMR spectroscopy, including one-dimensional (1D) and two-dimensional (2D) experiments, is essential for confirming its complex structure and identifying any structural variations or impurities. researchgate.net 1D NMR spectra, such as ¹H NMR and ¹³C NMR, provide information on the types of protons and carbons present and their chemical environments. jchps.com 2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), offer insights into coupling between nuclei and long-range correlations, which are vital for piecing together the molecular framework and confirming the assignment of signals. researchgate.net The application of NMR spectroscopy allows researchers to definitively identify this compound and differentiate it from other structurally similar compounds that may be present in natural extracts or synthesis mixtures. datapdf.com

Method Validation for Research Applications (Accuracy, Precision, Linearity)

Method validation is a critical process in analytical chemistry to ensure that a particular method is suitable for its intended purpose. wjarr.com For the quantitative analysis of this compound in research samples, validation parameters such as accuracy, precision, and linearity are rigorously evaluated. wjarr.comeuropa.euresearchgate.net

Accuracy refers to the closeness of agreement between the value obtained by the method and the true value or an accepted reference value. europa.euelementlabsolutions.com It is typically assessed by analyzing samples spiked with known concentrations of this compound and calculating the recovery. europa.eu

Precision describes the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. europa.euelementlabsolutions.com Precision can be evaluated at different levels, including repeatability (within a short period in the same laboratory) and intermediate precision (within the same laboratory over different days, with different analysts or equipment). wjarr.comeuropa.eu

Linearity is the ability of the analytical procedure to obtain test results that are directly proportional to the concentration of the analyte within a given range. europa.eugmpinsiders.com Linearity is typically assessed by analyzing a series of samples with varying concentrations of this compound and plotting the response versus concentration. europa.eugmpinsiders.com A minimum of five concentration levels is generally recommended for establishing linearity. europa.eu Statistical methods, such as linear regression analysis, are used to evaluate the linearity, with parameters like the correlation coefficient, y-intercept, and slope being key indicators. europa.eugmpinsiders.com

Validation of these parameters ensures that the analytical methods used for this compound research provide reliable and consistent data, which is fundamental for accurate quantitative analysis in various studies. wjarr.com

Application as Quality Markers (Q-markers) in Research Preparations

Quality Markers (Q-markers) are chemical components in traditional Chinese medicine (TCM) and other natural product preparations that are closely related to their quality, efficacy, and safety. nih.govsci-hub.sesci-hub.se The concept of Q-markers is proposed to address the challenges in standardizing the quality control of complex natural product preparations. sci-hub.sesci-hub.se

This compound has been proposed and investigated as a potential Q-marker for preparations containing Tripterygium glycosides, derived from Tripterygium wilfordii Hook. f. nih.govfrontiersin.orgdntb.gov.ua As a Q-marker, this compound should ideally meet certain criteria, including being present throughout the preparation process, being traceable, having a clear chemical structure, possessing biological activity, and being quantifiable. nih.govsci-hub.se Research has explored the quantitative analysis of this compound in such preparations to assess their quality. nih.gov The variation in the content of specific alkaloids, including this compound, among preparations from different manufacturers has been observed, highlighting the importance of using markers like this compound for quality evaluation. nih.gov The presence and quantifiable amount of this compound can serve as an indicator for the consistency and potential efficacy and safety of these research preparations. nih.gov

Application as Pharmacokinetic Markers (PK-markers) in Preclinical Research

Pharmacokinetic (PK) markers are compounds used in preclinical research to reflect the material exposure and influencing factors of a substance or preparation after administration. nih.gov PK studies are essential in drug discovery and development to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME) in the body. oncodesign-services.com

Research on Wilforine Derivatives and Analogues

Design and Synthesis of Novel Wilforine Analogues and Derivatives

The design and synthesis of novel this compound analogues and derivatives are actively pursued areas of research. This compound's complex structure, characterized by a macrocyclic diacetone skeleton composed of a polyoxygenated dihydro-β-agarofuran sesquiterpenoid core and a pyridine (B92270) dicarboxylic acid moiety, provides multiple sites for structural modification. mdpi.com

Synthesis approaches often involve the modification of the core structure or the esterifying groups. The esterifying groups, typically various organic acids such as acetic, furoic, benzoic, and cinnamic acids, are attached to the multiple hydroxyl groups of the sesquiterpene pyridine alkaloids (SPAs). mdpi.com These ester derivatives, such as those of hydroxy wilfordic acid, have been identified as constituents of alkaloids extracted from Tripterygium wilfordii. rsc.org

While specific detailed synthetic routes for this compound itself may not be extensively documented, the synthesis of similar alkaloids often involves multi-step processes including alkylation, oxidation, and cyclization reactions. smolecule.com Chemical reactions typical of alkaloids, such as oxidation, reduction, and substitution reactions, can be employed to modify this compound and generate derivatives with potentially altered properties. smolecule.com

Evaluation of Biological Activities of Synthesized Compounds (Preclinical/In Vitro)

Synthesized this compound analogues and derivatives are subjected to rigorous preclinical and in vitro evaluations to assess their biological activities. These evaluations often focus on areas where this compound itself has shown promise, such as anti-inflammatory, immunosuppressive, and anti-tumor activities. biosynth.commdpi.comnih.govresearchgate.net

Studies have demonstrated that this compound and certain SPAs exhibit immunosuppressive activity by downregulating the expression of inflammatory factors like TNF-α, IL-6, and NO. targetmol.comrjptonline.org Specifically, this compound, wilfordatine E, and tripfordine A have shown significant inhibitory activity on the nuclear factor-kappa B (NF-κB) pathway in LPS-induced HEK293/NF-κB-Luc cells. nih.govmdpi.com

The anti-tumor potential of this compound derivatives is also investigated. This compound has been shown to resensitize multidrug-resistant cancer cells by competitively inhibiting P-glycoprotein (P-gp), a key transporter involved in multidrug resistance. researchgate.netmdpi.comnih.gov This suggests that derivatives could be explored for their ability to overcome chemotherapy resistance.

Preclinical studies on other natural product derivatives and analogues provide insights into the types of biological activities evaluated. For example, flavanone/chromanone derivatives have been evaluated for their in vitro biological activity, including anticancer mechanisms in colorectal cancer cells. mdpi.com Naphthalene derivatives have been computationally evaluated for potential anticancer activity and binding affinity. ijpsjournal.com These studies highlight the diverse range of biological activities assessed during the preclinical evaluation of natural product derivatives.

Data from in vitro studies evaluating the NF-κB inhibitory activity of this compound and related compounds illustrate the type of detailed findings obtained:

CompoundIC₅₀ (µM)Cell LineInduction AgentReference
This compound15.66HEK293/NF-κB-LucLPS nih.govmdpi.com
Wilfordatine E8.75HEK293/NF-κB-LucLPS nih.govmdpi.com
Tripfordine A0.74HEK293/NF-κB-LucLPS nih.govmdpi.com

This table summarizes the concentration at which these compounds inhibit 50% of the NF-κB activity in a specific cell line stimulated with lipopolysaccharide (LPS).

Mechanistic Studies of Derivative Action

Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for rational drug design and development. Mechanistic studies aim to identify the specific targets and pathways modulated by these compounds.

This compound's mode of action is described as multifaceted, involving the modulation of immune system components and inhibition of various signaling pathways, contributing to its anti-inflammatory and immunosuppressive properties. biosynth.com Studies on this compound itself have shown its ability to inhibit the Wnt11/β-catenin signaling pathway, which is implicated in rheumatoid arthritis pathology. nih.gov Wnt11 was identified as a direct target of this compound in this context. nih.gov

In the context of multidrug resistance in cancer, this compound has been shown to inhibit P-gp efflux activity through competitive inhibition and stimulate basal P-gp ATPase activity. mdpi.comnih.gov Molecular docking studies suggest that this compound binds to specific residues of P-gp, including LEU884, LYS887, THR176, and ASN172. mdpi.comnih.gov

Mechanistic studies on other natural product derivatives provide further examples of the depth of investigation in this area. For instance, a diamine-PEGylated oleanolic acid derivative was found to exert anti-inflammatory effects by inhibiting the expression of cytokines such as TNF-α, IL-1β, iNOS, and COX-2, and blocking p-IκBα production in LPS-stimulated cells. nih.gov Mechanistic studies of novel α-methylchalcone derivatives have also been conducted in the context of anti-cervical cancer activity and reversal of drug resistance. researchgate.net These studies often involve techniques such as Western blot analysis, RT-qPCR, and molecular docking to elucidate the molecular targets and pathways affected by the compounds.

Comparative Structure-Activity Relationship Studies of Derivatives

Comparative structure-activity relationship (SAR) studies are essential for correlating structural modifications of this compound derivatives with changes in their biological activity. These studies help identify the key structural features responsible for specific effects and guide the design of more potent and selective compounds. mdpi.comgeorgiasouthern.edunih.gov

SAR studies on sesquiterpene pyridine alkaloids, including this compound, have investigated the impact of different esterifying groups and modifications on their immunosuppressive and other activities. The structural diversity of SPAs, arising from variations in the sesquiterpenoid core and the attached organic acids (such as nicotinic acid and 3-furoic acid derivatives), contributes to their varied biological profiles. mdpi.comrsc.org

While specific detailed comparative SAR data for a wide range of this compound derivatives were not extensively available in the provided snippets, the principle of SAR is widely applied in the study of natural product derivatives. For example, SAR studies of coumarin (B35378) derivatives have demonstrated that O-substitutions are essential for antifungal activity, and the presence of a short aliphatic chain and/or electron-withdrawing groups can favor activity. mdpi.com SAR analysis of benzylideneacetophenones derivatives revealed that the presence of electron-donating groups on the para position of both rings appears to enhance anti-inflammatory, antioxidant, and antiulcer activity. nih.gov These examples highlight how SAR studies provide valuable insights into the relationship between chemical structure and biological function.

In the context of NF-κB inhibition by SPAs, the varying IC₅₀ values observed for this compound (15.66 µM), Wilfordatine E (8.75 µM), and Tripfordine A (0.74 µM) in the same assay nih.govmdpi.com implicitly support the concept of SAR, indicating that structural differences among these related compounds lead to different levels of activity. Tripfordine A, being significantly more potent than this compound and Wilfordatine E in this specific assay, suggests that its particular structural features are more favorable for NF-κB inhibition. Further detailed comparative SAR studies would involve systematic modifications of the this compound structure and evaluation of the resulting compounds' activities to pinpoint the exact moieties contributing to enhanced or diminished effects.

Future Directions in Wilforine Research

Comprehensive Elucidation of Undiscovered Biosynthetic Pathway Genes and Enzymes

A thorough understanding of the complete biosynthetic pathway of wilforine is crucial for optimizing its production and potentially engineering novel analogues. While some insights into the biosynthesis of related sesquiterpene pyridine (B92270) alkaloids exist, the specific genes and enzymes involved in every step of this compound synthesis remain to be fully identified and characterized. Research into the biosynthesis of secondary metabolites in plants like Tripterygium wilfordii is ongoing, with efforts focused on identifying relevant genes and enzymes through techniques such as suppression subtractive hybridization and analysis of gene expression under elicitation researchgate.netresearchgate.net. Studies have identified genes potentially involved in the biosynthesis of terpenes and sesquiterpene pyridine alkaloids in T. wilfordii, as well as transcription factors that may modulate these pathways. researchgate.net For instance, squalene (B77637) synthase (TwSQS), a key enzyme in triterpenoid (B12794562) biosynthesis (which shares precursors with sesquiterpenoids), has been cloned and characterized in T. wilfordii. researchgate.net Further research is needed to connect these findings directly to the this compound pathway and identify all the specific enzymes and genes responsible for its unique structure. Elucidating these steps will provide a foundation for metabolic engineering efforts aimed at enhancing this compound yield.

Identification and Validation of Novel Molecular and Cellular Targets

While some molecular and cellular targets of this compound have been identified, a comprehensive understanding of its interactions within biological systems is still developing. Research indicates that this compound can affect calcium signaling pathways, notably by interacting with ryanodine (B192298) receptors (RyR) and inositol (B14025) triphosphate receptors (IP3R) in insects, leading to calcium dyshomeostasis. acs.orgnih.gov This suggests a mechanism for its insecticidal activity. Additionally, this compound has been shown to inhibit P-glycoprotein (P-gp), a transporter protein, which could potentially enhance the bioavailability of other drugs. smolecule.comresearchgate.net More recent studies suggest this compound can inhibit rheumatoid arthritis pathology by targeting the Wnt11/β-catenin signaling pathway, identifying Wnt11 as a direct target. nih.govnih.gov Further research is needed to identify and validate other potential molecular and cellular targets across various biological contexts, utilizing advanced techniques in molecular biology, genomics, and high-throughput screening. openaccessjournals.comevotec.com This will provide a more complete picture of this compound's mechanisms of action and potential therapeutic applications.

Advancements in Total and Semisynthetic Methodologies for Analogue Generation

The complex structure of this compound presents challenges for chemical synthesis. Advancements in total and semisynthetic methodologies are crucial for generating this compound and its analogues in a controlled and scalable manner. While strategies for the design and synthesis of natural product analogues exist, including diverted total synthesis and biology-oriented synthesis, the complexity of this compound necessitates further development of efficient and cost-effective synthetic routes. rsc.org Exploring novel synthetic strategies and optimizing existing ones will facilitate the production of this compound for research and potential development, as well as enable the creation of analogues with potentially improved properties, such as enhanced efficacy or reduced toxicity. Research into the synthesis of related compounds from Tripterygium wilfordii is ongoing, which may provide insights applicable to this compound synthesis. bjherbest.combjherbest.comresearchgate.net

Integration of Systems Biology and Multi-Omics Approaches in Mechanistic Studies

Integrating systems biology and multi-omics approaches is essential for a holistic understanding of this compound's effects on biological systems. By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can gain deeper insights into the complex molecular interactions and pathways modulated by this compound. cmbio.iofrontiersin.orgnih.gov This approach can help to unravel the intricate network of biological responses, identify key nodes affected by this compound, and provide a more comprehensive understanding of its mechanisms of action beyond individual targets. iu.edustanford.edu Such integrated analyses are crucial for identifying potential biomarkers, predicting efficacy, and understanding potential off-target effects.

Refinement of Biotechnological Platforms for Sustainable Production

Given the challenges associated with extracting this compound from its natural source and the complexity of chemical synthesis, the refinement of biotechnological platforms for sustainable production is a critical future direction. Plant hairy root cultures of Tripterygium wilfordii have shown promise as an alternative method for producing this compound and other secondary metabolites. chemfaces.comjmb.or.krkoreascience.kr Elicitation, using compounds like methyl jasmonate, has been explored to enhance the production of this compound in these cultures. researchgate.netchemfaces.comjmb.or.kr Further optimization of culture conditions, elicitation strategies, and potentially metabolic engineering of these systems are needed to improve this compound yield and establish a sustainable and scalable production method. researchgate.netmedchemexpress.comresearchgate.netvttresearch.com Exploring other biotechnological approaches, such as synthetic biology using microbial hosts, could also offer viable routes for sustainable this compound production. researchgate.netmdpi.com

Exploration of Synergistic Molecular Interactions with Other Compounds

Investigating the potential synergistic molecular interactions of this compound with other compounds is an important area for future research. Combining this compound with other therapeutic agents could lead to enhanced efficacy, reduced required dosages, or overcome resistance mechanisms. Studies on synergistic effects of compounds are being explored in various contexts, for example, in the development of antimalarial treatments. biotech-asia.orgfrontiersin.org Identifying compounds that exhibit synergistic interactions with this compound at the molecular level could pave the way for novel combination therapies with improved outcomes for various diseases where this compound shows potential. This could involve in vitro and in vivo studies, as well as computational approaches to predict potential synergistic combinations. biotech-asia.org

Q & A

Q. What experimental approaches are used to study Wilforine's inhibition of P-glycoprotein (P-gp) in multidrug-resistant (MDR) cancer cells?

Methodological Answer: this compound's P-gp inhibition is typically validated through competitive binding assays, ATPase activity measurements, and molecular docking. In one study, dose-dependent P-gp ATPase stimulation was observed, with this compound showing a binding energy of -98.66 kcal/mol to P-gp via interactions with residues LYS177, LYS185, GLU180, and LYS882. Molecular docking using BIOVIA Discovery Studio revealed distinct binding sites compared to verapamil (e.g., ARG258, SER1073), explaining its unique mechanism . Experimental protocols include:

  • Competitive binding assays : Measure displacement of fluorescent P-gp substrates (e.g., calcein-AM).
  • ATPase activity : Quantify ATP hydrolysis using colorimetric kits, noting dose-dependent stimulation.
  • Molecular docking : Use programs like CDOCKER to model ligand-protein interactions and validate binding conformations.

Q. How can this compound content be accurately quantified in plant extracts or biological samples?

Methodological Answer: High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are standard methods. For plant extracts, HPLC with a C18 column (210 nm detection) and methanol-based eluents achieves linear quantification between 5.1–68.0 μg/mL . In complex matrices like honey, LC-MS/MS with a C8 column and MRM mode achieves detection limits of 10.80 ng/kg, using acetonitrile-based extraction and 0.1% formic acid gradients . Key steps:

  • Sample preparation : Liquid-liquid extraction (LLE) with acetonitrile, NaCl, and MgSO₄ for matrix cleanup.
  • Calibration : External standards with concentrations spanning 0.01–10 ng/mL for LC-MS/MS .

Q. What strategies enhance this compound biosynthesis in Tripterygium wilfordii cell cultures?

Methodological Answer: Ultrasonic treatment (40 seconds) and UV-B radiation increase this compound yields by 1–3× in suspension cultures. These stressors upregulate secondary metabolite pathways, achieving conversion rates of 88.1% for this compound. Optimization requires balancing stress duration to avoid cell death .

Advanced Research Questions

Q. How do contradictory findings about this compound's ATPase activity inform its mechanism as a P-gp inhibitor?

Methodological Answer: While this compound stimulates basal P-gp ATPase activity in a dose-dependent manner, it does not affect verapamil-induced ATPase activity. This suggests this compound binds to a different P-gp domain (likely the transmembrane domain, TMD) compared to verapamil (nucleotide-binding domain, NBD). Researchers should employ site-directed mutagenesis to validate critical residues (e.g., LYS177) and free-energy perturbation simulations to compare binding thermodynamics .

Q. What computational and experimental methods resolve discrepancies in this compound's binding affinity across studies?

Methodological Answer: Discrepancies arise from variations in force fields or solvent models in docking studies. To address this:

  • Consistent docking parameters : Use BIOVIA Discovery Studio’s CDOCKER with standardized grid settings (e.g., 10 Å around the binding pocket).
  • Experimental validation : Pair computational results with surface plasmon resonance (SPR) to measure kinetic constants (e.g., Kd).
  • Meta-analysis : Compare binding energies from multiple studies (e.g., this compound’s -98.66 kcal/mol vs. verapamil’s -54.89 kcal/mol) to identify consensus interaction sites .

Q. How can researchers optimize this compound's therapeutic window in in vivo toxicity studies?

Methodological Answer: Acute toxicity assessments in BALB/c mice (oral LD₅₀ = 725.8–5,600 mg/kg) reveal dose-dependent lethality. To enhance safety:

  • Fractional extraction : Sodium carbonate pretreatment reduces cytotoxic components by 60% while retaining bioactivity .
  • Pharmacokinetic profiling : Monitor plasma half-life and tissue accumulation using LC-MS/MS.
  • Combination therapy : Use subtoxic this compound doses (e.g., 10 mg/kg) with chemotherapeutics to assess synergy in MDR models .

Best Practices for Replicability

  • Data reporting : Include raw docking scores, chromatograms, and toxicity mortality curves in supplementary files .
  • Code sharing : Provide scripts for molecular docking workflows (e.g., BIOVIA parameter files) .
  • Negative results : Publish dose ranges where this compound fails to reverse MDR to guide future studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.